molecular formula C11H12BrFN2O B14900006 2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide

2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide

Cat. No.: B14900006
M. Wt: 287.13 g/mol
InChI Key: LDGLFJWRVLREBP-UHFFFAOYSA-N
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Description

2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide is an organic compound that belongs to the class of amides It features a bromo and fluoro-substituted phenyl ring attached to an amino group, which is further connected to a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and cyclopropylacetyl chloride.

    Reaction: The 4-bromo-2-fluoroaniline is reacted with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and acetamide moieties.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution: Products with different substituents replacing the bromo or fluoro groups.

    Oxidation: Products with oxidized amino or acetamide groups.

    Reduction: Products with reduced amino or acetamide groups.

    Coupling: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromo and fluoro substituents can enhance its binding affinity and specificity towards these targets. The cyclopropylacetamide moiety may contribute to the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroaniline: A precursor in the synthesis of the compound.

    N-cyclopropylacetamide: Another precursor used in the synthesis.

    4-Bromo-2-fluorobiphenyl: A structurally related compound with similar substituents.

Uniqueness

2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide is unique due to the combination of its bromo and fluoro substituents with the cyclopropylacetamide moiety. This combination imparts specific chemical and physical properties that are not present in its individual precursors or structurally related compounds. The compound’s unique structure makes it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C11H12BrFN2O

Molecular Weight

287.13 g/mol

IUPAC Name

2-(4-bromo-2-fluoroanilino)-N-cyclopropylacetamide

InChI

InChI=1S/C11H12BrFN2O/c12-7-1-4-10(9(13)5-7)14-6-11(16)15-8-2-3-8/h1,4-5,8,14H,2-3,6H2,(H,15,16)

InChI Key

LDGLFJWRVLREBP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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